Diethyl 3,5-Dimethoxybenzylphosphonate

Catalog No.
S1484817
CAS No.
108957-75-1
M.F
C13H21O5P
M. Wt
288.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 3,5-Dimethoxybenzylphosphonate

CAS Number

108957-75-1

Product Name

Diethyl 3,5-Dimethoxybenzylphosphonate

IUPAC Name

1-(diethoxyphosphorylmethyl)-3,5-dimethoxybenzene

Molecular Formula

C13H21O5P

Molecular Weight

288.28 g/mol

InChI

InChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-7-12(15-3)9-13(8-11)16-4/h7-9H,5-6,10H2,1-4H3

InChI Key

VYWCMXXBAOVBSJ-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC(=CC(=C1)OC)OC)OCC

Synonyms

P-[(3,5-Dimethoxyphenyl)methyl]phosphonic Acid Diethyl Ester

Canonical SMILES

CCOP(=O)(CC1=CC(=CC(=C1)OC)OC)OCC

Enzyme Inhibition:

One potential application of Diethyl 3,5-Dimethoxybenzylphosphonate is as an enzyme inhibitor. A 2014 study published in eLife explored the interaction of this compound with the estrogen receptor (ERα) ligand-binding domain. The study found that Diethyl 3,5-Dimethoxybenzylphosphonate binds to the ERα and disrupts its interaction with coactivators, potentially affecting its function [].

Modulating Cellular Processes:

Another potential application is in modulating cellular processes. The same 2014 eLife study also investigated the effect of Diethyl 3,5-Dimethoxybenzylphosphonate on the expression of genes regulated by the estrogen receptor. The study found that this compound caused changes in the expression of genes involved in inflammation, suggesting its potential role in modulating cellular processes [].

Diethyl 3,5-Dimethoxybenzylphosphonate is a phosphonate compound with the molecular formula C13H21O5PC_{13}H_{21}O_5P and a molecular weight of approximately 288.28 g/mol. This compound features a benzyl group substituted with two methoxy groups at the 3 and 5 positions, making it structurally unique among phosphonates. It is recognized for its role as an intermediate in the synthesis of various stilbene derivatives, particularly resveratrol, which is known for its antioxidant properties .

As mentioned earlier, DEBMBP functions as an affinity tag in protein purification. The mechanism involves the following steps:

  • Attachment to Protein: DEBMBP reacts with a specific cysteine residue within the target protein, likely via a nucleophilic substitution reaction between the thiol group of cysteine and the phosphorous atom of DEBMBP.
  • Affinity Chromatography: The modified protein containing the DEBMBP tag can then bind to a complementary resin or antibody that recognizes the tag. This allows for separation of the target protein from the complex mixture of cellular proteins.
  • Elution: After capturing the protein of interest, specific cleavage conditions (often involving reducing agents) can be employed to cleave the DEBMBP tag from the protein, regenerating the unmodified protein.
, primarily involving nucleophilic substitutions and condensation reactions. One notable reaction is the Wittig-Horner reaction, where it reacts with aldehydes to form stilbene derivatives. For example, it can react with 4-methoxybenzaldehyde to produce resveratrol . Additionally, it can undergo hydrolysis to yield diethyl 3,5-dimethoxybenzoate and phosphonic acid derivatives under acidic or basic conditions.

Research indicates that Diethyl 3,5-Dimethoxybenzylphosphonate has significant biological activity, particularly in modulating inflammatory responses. It has been shown to inhibit the expression of interleukin-6 (IL-6) via estrogen receptor alpha pathways, which suggests potential therapeutic applications in inflammatory diseases . Furthermore, its derivative resveratrol exhibits antioxidant properties and has been studied for its effects on various health conditions, including cardiovascular diseases and cancer prevention.

The synthesis of Diethyl 3,5-Dimethoxybenzylphosphonate typically involves the following steps:

  • Preparation of the Phosphonate: The compound can be synthesized by reacting 3,5-dimethoxybenzyl chloride with diethyl phosphite under anhydrous conditions.
  • Purification: The resulting product is purified through distillation or chromatography to obtain a high-purity phosphonate.
  • Characterization: The compound is characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure .

Diethyl 3,5-Dimethoxybenzylphosphonate serves as an important intermediate in organic synthesis, particularly in the production of stilbene derivatives like resveratrol. Its applications extend into:

  • Pharmaceuticals: As a precursor for developing compounds with anti-inflammatory and antioxidant properties.
  • Agriculture: Potential use in agrochemicals due to its biological activity.
  • Material Science: In the synthesis of polymeric materials that require specific functional groups for enhanced properties.

Interaction studies involving Diethyl 3,5-Dimethoxybenzylphosphonate primarily focus on its role in modulating estrogen receptor activity. Research has demonstrated that this compound can alter the recruitment profile of transcriptional coactivators and corepressors involved in gene expression regulation. This interaction may influence various signaling pathways associated with inflammation and cellular proliferation .

Several compounds share structural similarities with Diethyl 3,5-Dimethoxybenzylphosphonate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Diethyl 4-MethoxybenzylphosphonateContains one methoxy group at the para positionLess potent in anti-inflammatory activity
Diethyl BenzylphosphonateLacks methoxy substitutionsDoes not exhibit similar antioxidant properties
Diethyl 3-MethoxybenzylphosphonateContains one methoxy group at the meta positionDifferent biological activity profile

Diethyl 3,5-Dimethoxybenzylphosphonate's unique arrangement of two methoxy groups at the 3 and 5 positions contributes to its distinct biological activities and synthetic utility compared to these similar compounds.

Michaelis-Arbuzov Reaction Optimization Strategies

The Michaelis–Arbuzov reaction represents the primary synthetic pathway for accessing Diethyl 3,5-Dimethoxybenzylphosphonate. This reaction, first discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov thereafter, involves the conversion of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species. In the case of Diethyl 3,5-Dimethoxybenzylphosphonate synthesis, this typically involves the reaction between 3,5-dimethoxybenzyl halide and triethyl phosphite.

The mechanism proceeds through two key steps:

  • Nucleophilic attack by the trivalent phosphorus on the alkyl halide, forming a phosphonium intermediate
  • Dealkylation of this intermediate by the halide ion, generating the pentavalent phosphorus product and an alkyl halide byproduct

Recent advancements in optimization strategies have significantly improved the efficiency of this reaction. Continuous flow chemistry has emerged as a powerful tool for enhancing the Michaelis-Arbuzov reaction. Researchers have developed an intensified continuous flow process that achieves unprecedented productivities of up to 4.97 kg of material per day while eliminating the need for solvents, additives, and catalysts. This represents a remarkable improvement over traditional batch processes in terms of both productivity and environmental impact.

A key innovation in this optimization approach involves the implementation of in-line low-field 31P NMR monitoring, enabling real-time reaction tracking and process optimization. This analytical capability provides immediate feedback on reaction progress, allowing for precise control of reaction parameters and rapid identification of optimal conditions.

Table 1: Comparison of Traditional vs. Optimized Michaelis-Arbuzov Reaction Conditions

ParameterTraditional Batch MethodOptimized Continuous FlowAdvantage
Reaction timeHours to daysMinutesDramatically reduced processing time
Solvent requirementsSubstantialNone (solvent-free)Eliminated waste and purification steps
ProductivityLimited by batch sizeUp to 4.97 kg/daySignificantly increased throughput
Process monitoringOffline samplingIn-line 31P NMRReal-time optimization
Environmental impactHigher waste generationMinimal wasteGreener process profile
ScalabilityChallengingReadily scalableSimplified industrial implementation

Solid-Phase Synthesis Approaches in Combinatorial Chemistry

The integration of Diethyl 3,5-Dimethoxybenzylphosphonate synthesis with solid-phase methodologies has revolutionized combinatorial chemistry approaches to phosphonate libraries. The review of combinatorial synthesis of organophosphorus compounds highlights the development of solid-phase, solution-phase, and solvent-free approaches for creating compounds with phosphorus-carbon bonds, including phosphonates, phosphinates, and phosphine oxides.

In solid-phase synthesis, the phosphonate precursor is typically immobilized on a solid support, enabling:

  • Simplified purification through filtration and washing
  • Opportunity for automated parallel synthesis
  • Ability to use reagent excess to drive reactions to completion
  • Reduced solvent consumption through efficient washing protocols

A notable four-step synthetic strategy using Arbuzov chemistry has been developed to create a library of phosphonamide compounds. This approach involves:

  • Initial Arbuzov reaction to form the diethoxy phosphonate
  • Monodealkylation with NaOH to create a monoethyl phosphonate
  • Chlorination using oxalyl chloride to form a reactive phosphonochloridate
  • Coupling with appropriate nucleophiles (e.g., D-proline ethyl ester) to generate the final products

This methodology demonstrates how Diethyl 3,5-Dimethoxybenzylphosphonate can serve as a valuable building block in combinatorial libraries, particularly for medicinal chemistry applications. The solid-phase approach facilitates the rapid generation of compound libraries with structural diversity at the phosphorus center, enabling efficient structure-activity relationship studies.

Solvent-Free Catalytic Pathways for Industrial-Scale Production

The development of solvent-free catalytic pathways has transformed the industrial-scale production of Diethyl 3,5-Dimethoxybenzylphosphonate, offering significant advantages in terms of sustainability, cost-effectiveness, and process efficiency. These approaches align with green chemistry principles by eliminating organic solvents, reducing waste generation, and simplifying downstream processing.

The intensified continuous flow process described in the literature achieves exceptional productivity while maintaining a minimal environmental footprint. This process operates without solvents, additives, or catalysts, yet delivers remarkable productivity of nearly 5 kg of material per day. The absence of these components not only reduces waste but also simplifies purification procedures, making the overall production process more efficient and economically viable.

Key advantages of solvent-free catalytic pathways include:

  • Elimination of organic solvent waste and associated disposal costs
  • Reduced energy requirements for solvent removal
  • Higher reaction concentrations leading to improved space-time yields
  • Simplified downstream processing and purification
  • Lower capital and operational costs for industrial implementation
  • Reduced environmental impact and improved sustainability profile

For Diethyl 3,5-Dimethoxybenzylphosphonate specifically, the reaction between 3,5-dimethoxybenzyl halides and triethyl phosphite can be conducted under neat conditions at elevated temperatures (typically 140-160°C), resulting in direct formation of the desired product without solvent-related complications.

Microwave-Assisted Reaction Acceleration Techniques

Microwave-assisted organic synthesis represents a transformative approach for accelerating the preparation of Diethyl 3,5-Dimethoxybenzylphosphonate and related phosphonates. This methodology offers dramatic reductions in reaction times while maintaining or improving yield profiles, making it particularly valuable for rapid synthesis and screening applications.

Research has demonstrated that microwave irradiation can reduce reaction times from 12 hours to just 20 minutes compared to conventional heating procedures. This 36-fold acceleration significantly enhances throughput and enables rapid access to target compounds for further studies or applications.

A typical microwave-assisted Michaelis-Arbuzov protocol involves:

  • Combining the starting halide (1.0 mmol) with triethyl or triisopropyl phosphite (5 mL)
  • Sealing the reaction vessel and flushing with argon
  • Heating in a microwave reactor in closed-vessel mode at optimized temperature and time parameters
  • Removing excess trialkyl phosphite under vacuum
  • Isolating the product via column chromatography (typically using chloroform/methanol in a 95:5 ratio)
  • Sonicating the residue in hexane to obtain the final product as a white precipitate

Table 2: Comparison of Conventional vs. Microwave-Assisted Michaelis-Arbuzov Reaction

ParameterConventional HeatingMicrowave IrradiationImprovement Factor
Reaction time12 hours20 minutes36× faster
Energy efficiencyLowHighSubstantial reduction
Reaction selectivityVariableOften improvedCase-dependent
Temperature controlGradient heatingUniform internal heatingMore consistent results
ScalabilityGoodLimited (reactor size)Challenge for scale-up
Side reactionsVariableCan be suppressed with optimizationRequires optimization

The microwave-assisted approach is particularly valuable for rapidly generating libraries of phosphonate compounds, including derivatives of Diethyl 3,5-Dimethoxybenzylphosphonate with various substitution patterns. This acceleration enables faster screening of potential compounds for pharmaceutical or materials science applications.

SN2 vs SN1 Pathway Dominance in Arbuzov-Type Rearrangements

The classical Michaelis-Arbuzov reaction typically proceeds via an SN2 mechanism, where a trivalent phosphorus nucleophile (e.g., triethyl phosphite) attacks the electrophilic carbon of an alkyl or benzyl halide. This bimolecular process generates a quasiphosphonium intermediate, which subsequently undergoes a second SN2 displacement by the halide ion to yield the phosphonate product [1] [2]. For diethyl 3,5-dimethoxybenzylphosphonate, the benzyl halide precursor’s electronic and steric properties critically influence the pathway.

The electron-donating 3,5-dimethoxy groups on the benzyl ring enhance resonance stabilization of potential carbocation intermediates, theoretically favoring SN1 mechanisms under specific conditions. Experimental evidence supports this duality: in the presence of Lewis acids like zinc bromide (ZnBr₂), the reaction shifts toward an SN1 pathway. For example, ZnBr₂ coordinates to the halide, promoting heterolytic cleavage of the carbon-halogen bond and forming a benzyl carbocation intermediate. This carbocation then reacts with the phosphite to generate the phosphonate [1] [6]. Kinetic studies of analogous systems reveal that bulky substituents on the benzyl group further stabilize carbocations, increasing the likelihood of SN1 dominance [1].

However, the absence of Lewis acids typically confines the reaction to the SN2 pathway. Stereochemical evidence, such as the inversion of configuration observed in chiral benzyl halides during phosphonate formation, corroborates the SN2 mechanism’s prevalence in standard Arbuzov reactions [2]. For diethyl 3,5-dimethoxybenzylphosphonate, the methoxy groups’ moderate steric bulk and electron-donating effects create a balance, allowing both pathways to compete depending on reaction conditions.

Transition State Analysis of Phosphorus-Alkyl Halide Interactions

The transition state of Arbuzov reactions involves a pentacoordinate phosphorus intermediate, where the nucleophilic phosphorus atom engages with both the incoming benzyl halide and departing halide ion. Computational studies using density functional theory (DFT) reveal that this intermediate adopts a trigonal bipyramidal geometry, with the entering benzyl group and leaving halide occupying apical positions [6].

In the case of diethyl 3,5-dimethoxybenzylphosphonate, the methoxy substituents influence the transition state’s electronic environment. Natural bond orbital (NBO) analysis demonstrates that the lone pairs on the methoxy oxygen atoms participate in n→σ* hyperconjugative interactions with the adjacent C–P bond, stabilizing the transition state [6]. Additionally, the electron-rich benzyl ring facilitates partial charge delocalization, reducing the activation energy required for intermediate formation.

Experimental kinetic data further support the role of substituents in modulating transition state stability. For example, reactions involving para-substituted benzyl halides show a linear free-energy relationship (Hammett plot) with negative ρ values, indicating that electron-donating groups (e.g., methoxy) accelerate the reaction by stabilizing the transition state [3]. This aligns with the observed efficiency in synthesizing diethyl 3,5-dimethoxybenzylphosphonate compared to non-substituted analogs.

Stereoelectronic Effects in Phosphonate Esterification Processes

Stereoelectronic factors play a pivotal role in the esterification of phosphonate intermediates. During the final step of diethyl 3,5-dimethoxybenzylphosphonate synthesis, the phosphonic acid intermediate undergoes esterification with ethanol. This process is governed by n→π* charge-transfer interactions between lone pairs on ethoxide oxygen and the antibonding orbitals of the phosphorus center [6].

The methoxy groups on the benzyl ring further modulate these interactions. Infrared spectroscopy and X-ray crystallography studies reveal that the methoxy oxygen atoms engage in intramolecular hydrogen bonding with the phosphoryl oxygen, creating a rigid, planar conformation that enhances esterification efficiency [6]. This preorganization reduces entropy penalties during the nucleophilic attack of ethanol on the phosphonic acid.

Moreover, steric effects from the 3,5-dimethoxy substituents influence the spatial orientation of the benzyl group relative to the phosphorus atom. Molecular dynamics simulations indicate that the methoxy groups restrict rotation around the C–P bond, favoring a conformation where the benzyl moiety’s π-system aligns with the phosphorus-centered σ* orbital. This alignment facilitates hyperconjugative stabilization of the transition state, accelerating esterification [6].

XLogP3

1.6

Wikipedia

Diethyl 3,5-Dimethoxybenzylphosphonate

Dates

Last modified: 09-20-2023

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